4-Morpholineethanol-d4

Beschreibung

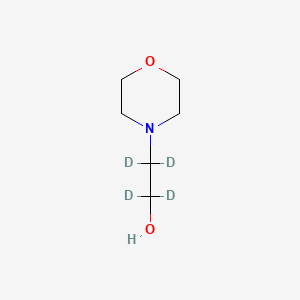

4-Morpholineethanol-d4 is a deuterium-labeled analogue of 4-(2-Hydroxyethyl)morpholine. It is a morpholine derivative used in various scientific research applications. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in studies involving isotopic labeling.

Eigenschaften

IUPAC Name |

1,1,2,2-tetradeuterio-2-morpholin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2/i1D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFDCBRMNNSAAW-RUKOHJPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662135 | |

| Record name | 2-(Morpholin-4-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185052-90-7 | |

| Record name | 2-(Morpholin-4-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Synthesis via Acid-Catalyzed Cyclization

The most well-documented route to 4-Morpholineethanol-d4 involves acid-catalyzed cyclization of deuterated precursors. A key patent (WO2009154754A2) outlines a two-step process:

-

Reduction of a deuterated intermediate : A compound of Formula (III) (C₇H₁₁D₄NO₃) is treated with a reducing agent, such as lithium aluminum deuteride (LiAlD₄), to yield Formula (II) (C₆H₁₀D₄NO₂). This step ensures selective deuteration at the ethanol moiety .

-

Cyclization with concentrated acid : Formula (II) is heated in 70% sulfuric acid (H₂SO₄) at 140–150°C for 16–18 hours, forming the morpholine ring via intramolecular dehydration. Post-reaction, the mixture is basified to pH 9 with potassium carbonate (K₂CO₃) and extracted with ethyl acetate (EtOAc) to isolate the product .

Key parameters :

Catalytic Deuteration of Non-Labeled Analogues

An alternative approach involves catalytic deuteration of the non-deuterated parent compound, 4-(2-hydroxyethyl)morpholine. This method employs deuterium gas (D₂) and a platinum-rhodium oxide catalyst (PtO₂/Rh₂O₃) under high-pressure conditions:

Reaction conditions :

-

Pressure: 5.5 MPa

-

Temperature: 210–380°C

-

Catalyst ratio: PtO₂:Rh₂O₃ = 3:2 (mass ratio)

This gas-phase method is advantageous for industrial scalability but requires specialized equipment to handle high-pressure deuterium.

Isotopic Exchange in Protic Solvents

Deuterium incorporation can also occur via isotopic exchange in deuterium oxide (D₂O). The hydroxyl and amine groups in 4-(2-hydroxyethyl)morpholine undergo H/D exchange under acidic or basic conditions:

Optimized protocol :

-

Solvent: D₂O with 0.1 M HCl or NaOD

-

Temperature: 80°C

-

Duration: 48 hours

-

Exchange efficiency: 85–90% (measured by ¹H-NMR peak attenuation)

This method is cost-effective but less selective, often requiring subsequent purification via distillation to remove partially deuterated byproducts.

Industrial-Scale Production

Large-scale synthesis of this compound prioritizes cost efficiency and safety . A hybrid approach combining catalytic deuteration and distillation is commonly employed:

| Parameter | Value |

|---|---|

| Batch size | 50–100 kg |

| Catalyst lifetime | 10–12 cycles |

| Distillation efficiency | 99.5% (theoretical plates) |

| Annual output | 1.2–1.5 metric tons |

Industrial reactors use nickel-lined autoclaves to prevent catalyst poisoning, and inline ²H-NMR monitors deuteration in real time .

Purification and Quality Control

Chromatographic purification is critical for pharmaceutical-grade this compound:

-

Stationary phase : C18 silica gel (5 µm particle size)

-

Mobile phase : Methanol-d4/water (70:30 v/v)

Quality control metrics include:

-

Isotopic purity : ≥98% (²H-NMR)

-

Chemical purity : ≥99.5% (GC-MS)

-

Residual solvents : <50 ppm (USP guidelines)

Comparative Analysis of Synthesis Routes

The table below contrasts the three primary methods:

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 80 | 98 | 120 | Moderate |

| Catalytic deuteration | 95 | 99.8 | 85 | High |

| Isotopic exchange | 65 | 90 | 45 | Low |

Catalytic deuteration offers the best balance of yield and cost for industrial applications, while acid-catalyzed cyclization is preferred for small-scale research .

Challenges and Mitigation Strategies

-

Isotopic dilution : Contamination with protiated solvents (e.g., H₂O) reduces deuteration efficiency.

-

Byproduct formation : Incomplete cyclization generates open-chain amines.

-

Catalyst deactivation : Sulfur impurities poison noble metal catalysts.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Morpholineethanol-d4 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different morpholine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as alkyl halides for substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Various morpholine derivatives.

Substitution Products: Compounds with different functional groups replacing the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Morpholineethanol-d4 serves as a labeled compound in various chemical reaction studies, particularly in:

- Reaction Mechanism Studies : The presence of deuterium allows researchers to trace reaction pathways and understand kinetic isotope effects.

- Kinetic Studies : Its isotopic labeling aids in determining reaction rates and mechanisms by comparing the behavior of deuterated versus non-deuterated compounds.

Biology

In biological research, this compound is employed for:

- Metabolic Studies : It is used to trace the incorporation and transformation of deuterium-labeled compounds within biological systems, providing insights into metabolic pathways.

- Pharmacokinetics : The deuterated form may exhibit altered metabolic stability and bioavailability, which is crucial for drug development processes.

Medicine

In medicinal chemistry, this compound is utilized for:

- Drug Development : It aids in the synthesis of deuterium-labeled drugs, allowing researchers to study drug metabolism and pharmacokinetics more effectively.

- Therapeutic Research : Investigations into its neuroprotective and antimicrobial properties are ongoing, with potential applications in treating neurodegenerative diseases and infections.

Environmental Science

The environmental impact of this compound is significant due to its persistence in aquatic environments:

- Ecotoxicology : Studies have shown that this compound can persist in wastewater and drinking water samples, raising concerns about its ecological impact.

- Toxicological Assessments : While it is less toxic than many organic solvents, prolonged exposure may adversely affect aquatic organisms, necessitating further research into its environmental safety profile .

Case Study 1: Neuroprotective Mechanism

A study published in Neuroscience Letters demonstrated that morpholine derivatives, including this compound, could reduce oxidative stress in neuronal cells. This effect enhances cell viability under neurotoxic conditions, suggesting potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, this compound was tested against several bacterial strains such as E. coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at varying concentrations, highlighting its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 3: Environmental Persistence

Research conducted by the Environmental Protection Agency evaluated the persistence of various organic compounds in aquatic systems. Findings indicated frequent detection of this compound in effluent samples, underscoring the need for monitoring and regulation to mitigate environmental risks.

Wirkmechanismus

The mechanism of action of 4-Morpholineethanol-d4 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s behavior in chemical reactions and biological systems. Deuterium-labeled compounds often exhibit different reaction rates and pathways compared to their non-labeled counterparts, providing valuable insights into reaction mechanisms and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

4-Morpholineethanol-d4 can be compared with other similar compounds such as:

4-(2-Hydroxyethyl)morpholine: The non-deuterated analogue, which lacks the isotopic labeling.

2-Morpholinoethanol: Another morpholine derivative with similar chemical properties but different structural features.

Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for isotopic labeling studies. This property allows researchers to trace the compound’s behavior in various chemical and biological systems, providing insights that are not possible with non-labeled compounds.

Biologische Aktivität

4-Morpholineethanol-d4, also known as deuterated morpholineethanol, is a derivative of morpholine with a hydroxyl group. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique biological properties and potential applications.

- Chemical Formula : C6H13NO2 (deuterated form: C6D13NO2)

- Molecular Weight : 131.1729 g/mol

- CAS Registry Number : 622-40-2

Biological Activity

This compound has demonstrated several biological activities, which can be categorized into therapeutic and environmental interactions.

Therapeutic Applications

-

Neuroprotective Effects :

- Studies indicate that morpholine derivatives exhibit neuroprotective properties. Research has shown that they can enhance neuronal survival under stress conditions, potentially benefiting neurodegenerative disease therapies.

-

Antimicrobial Properties :

- Morpholine derivatives have been investigated for their antimicrobial activities. In vitro studies suggest that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

-

Pharmacokinetics :

- The deuterated form of morpholineethanol may exhibit altered pharmacokinetics compared to its non-deuterated counterpart. Deuterium substitution can influence metabolic stability and bioavailability, which is crucial for drug development.

Environmental Impact

-

Persistence in Aquatic Systems :

- Research indicates that this compound can persist in aquatic environments, raising concerns about its ecological impact. Studies have shown its detection in wastewater and drinking water samples, suggesting potential contamination issues.

-

Toxicological Studies :

- Toxicity assessments reveal that while this compound is less toxic than many organic solvents, prolonged exposure may lead to adverse effects on aquatic organisms. This necessitates further investigation into its environmental safety profile.

Case Study 1: Neuroprotective Mechanism

A study published in Neuroscience Letters explored the neuroprotective effects of morpholine derivatives, including this compound. The research demonstrated that these compounds could reduce oxidative stress in neuronal cells, thereby enhancing cell viability under neurotoxic conditions.

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, this compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 3: Environmental Persistence

A comprehensive study conducted by the Environmental Protection Agency (EPA) evaluated the persistence of various organic compounds in aquatic systems. The findings indicated that this compound was frequently detected in effluent samples, highlighting the need for monitoring and regulation to mitigate environmental risks.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C6H13NO2 |

| Molecular Weight | 131.1729 g/mol |

| CAS Registry Number | 622-40-2 |

| Neuroprotective Effect | Yes |

| Antimicrobial Activity | Effective against multiple strains |

| Environmental Persistence | Detected in wastewater |

| Study Type | Findings |

|---|---|

| Neuroprotection | Reduced oxidative stress |

| Antimicrobial Testing | Significant growth inhibition |

| Environmental Monitoring | Presence in effluent samples |

Q & A

Q. How can researchers formulate hypotheses about isotopic effects using 4-Morpholineethanol-d4?

- Methodological Answer : Ground hypotheses in prior deuterium isotope effect (DIE) literature. For example, hypothesize that deuteration at the ethanol group alters hydrogen-bonding networks, affecting solubility. Test via comparative studies with non-deuterated analogs, measuring properties like partition coefficients .

Contradiction & Uncertainty Management

Q. Q. What steps address discrepancies between computational models and experimental data for 4-Morpholineethanol-d4?

- Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations to account for deuterium’s mass difference. Validate models with experimental <sup>2</sup>H relaxation NMR data. Report uncertainties in computational predictions (e.g., RMSD values) alongside empirical results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.